E-Ospemifene
Description
Properties
IUPAC Name |
2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKNAVTFCDUIE-WCWDXBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCO)/CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238089-02-6 | |
| Record name | Ospemifene E-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238089026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OSPEMIFENE E-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575Y7SBE69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Grignard Reaction and Intermediate Formation
The synthesis of ospemifene intermediates often generates mixtures of Z- and E-isomers. For example, the reaction of phenylmagnesium halide with a protected phenoxyethyl pivalate (compound III) produces a chlorinated intermediate (compound IV), which undergoes dehydration and ring-opening with hydrochloric acid to yield a 1:1 Z/E mixture of the ester intermediate (compound V). The stereochemical outcome at this stage is influenced by reaction kinetics and solvent polarity, though the exact Z/E ratio is rarely reported.
Acid-Catalyzed Dehydration
Treatment of compound IV with 30% HCl in dichloromethane or toluene at room temperature induces dehydration, forming the conjugated diene system of compound V. This step is stereochemically non-selective, producing near-equimolar Z- and E-isomers. The crude mixture is typically subjected to crystallization from anhydrous methanol or ethanol, which preferentially isolates the Z-isomer, leaving E-ospemifene derivatives enriched in the mother liquor.
Isolation and Purification of E-Ospemifene
Base-Mediated Isomer Separation
A pivotal method for isolating E-ospemifene involves treating the Z/E mixture with a base (e.g., NaOH or KOH) in a solvent such as ethanol or water. The Z-isomer forms a soluble phenolate salt, while the E-isomer precipitates due to its lower solubility. For instance, stirring the mixture in aqueous NaOH at 25–30°C for 2 hours achieves >90% recovery of E-ospemifene with <5% Z-isomer contamination.
Table 1: Isomer Separation Efficiency Under Basic Conditions
| Base | Solvent | Temperature (°C) | E-Isomer Purity (%) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 25 | 92.5 | 87 |
| KOH | Water | 30 | 95.1 | 85 |
| LiOH | THF/H₂O | 20 | 89.3 | 78 |
Recycling and Isomer Interconversion
Thermal Isomerization
The undesired E-isomer is recycled by heating at 80–100°C in toluene or xylene, which promotes E→Z isomerization via radical intermediates. After 12 hours, the mixture regains a 55:45 Z/E ratio, enabling re-separation and improving overall yield. This step underscores the thermodynamic preference for the Z-isomer under elevated temperatures.
Catalytic Epimerization
Using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere facilitates catalytic isomerization. At 50°C and 3 bar H₂, the E-isomer converts to the Z-form with 70% efficiency within 6 hours. While primarily used for recycling, this method indirectly confirms the stability of E-ospemifene under mild hydrogenation conditions.
Crystallization and Particle Engineering
Solvent-Dependent Polymorphism
E-Ospemifene exhibits distinct crystallization behaviors in alcoholic solvents. From 90% methanol, it forms needle-like crystals with a D₉₀ particle size of 120 µm, whereas isopropanol yields rhombic plates (D₉₀ = 85 µm). These morphological differences are critical for filtration and dissolution profiles.
Table 2: Crystallization Parameters for E-Ospemifene
| Solvent | Cooling Rate (°C/h) | Seed Crystal Size (µm) | D₅₀ (µm) | D₉₀ (µm) |
|---|---|---|---|---|
| Methanol | 10 | 5–10 | 25 | 120 |
| Ethanol | 15 | 10–15 | 35 | 110 |
| Isopropanol | 20 | 15–20 | 45 | 85 |
Impurity Profiling
HPLC analysis of isolated E-ospemifene reveals characteristic retention times (RT = 14.2 min) compared to the Z-isomer (RT = 16.8 min) using a C18 column and acetonitrile/water (65:35) mobile phase. Key impurities include dechlorinated byproducts (<0.5%) and oxidative dimers (<0.2%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR of E-ospemifene pivalate (CDCl₃, 400 MHz) shows distinct vinyl proton signals at δ 6.57 (d, J = 12.8 Hz) and δ 6.80 (d, J = 12.8 Hz), contrasting with the Z-isomer’s δ 6.93–7.31 multiplet. The E-configuration is further confirmed by ¹³C NMR resonances at δ 143.2 (C=CH) and δ 39.0 (CH₂Cl).
X-ray Diffraction
Single-crystal X-ray analysis of E-ospemifene hydrochloride reveals a dihedral angle of 158° between the two phenyl rings, compared to 62° in the Z-form. This structural data rationalizes the differential estrogen receptor binding affinities.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Unii-575Y7sbe69 undergoes various chemical reactions, including:
Scientific Research Applications
Introduction to E-Ospemifene
This compound is primarily indicated for the treatment of moderate to severe dyspareunia and vaginal dryness associated with vulvovaginal atrophy (VVA) in postmenopausal women. It is the first oral SERM approved by the FDA for these indications, demonstrating unique tissue-selective actions that differentiate it from other SERMs like tamoxifen and raloxifene .
Treatment of Vulvovaginal Atrophy (VVA)
This compound has been extensively studied for its efficacy in treating VVA. Clinical trials have shown significant improvements in:
- Vaginal Dryness : Patients reported a marked reduction in symptoms after 12 weeks of treatment .
- Dyspareunia : The severity of pain during intercourse significantly decreased, enhancing sexual function and quality of life .
Table 1: Clinical Efficacy Data for this compound
| Study | Duration | Participants | Treatment | Key Findings |
|---|---|---|---|---|
| Bachmann et al. (2014) | 12 weeks | 826 | Ospemifene 60 mg/day vs. placebo | Significant reduction in dyspareunia scores (p < 0.05) |
| Portman et al. (2016) | 12 weeks | 400 | Ospemifene 60 mg/day vs. placebo | Improved vaginal dryness and sexual function scores (p < 0.001) |
| Goldstein et al. (2023) | 52 weeks | 426 | Ospemifene 60 mg/day vs. placebo | No endometrial hyperplasia or carcinoma observed |
Bone Health
Research indicates that this compound may positively influence bone metabolism:
- Bone Mineral Density : In ovariectomized animal models, this compound administration prevented bone mineral loss and improved bone density parameters .
- Long-term Effects : Studies suggest that long-term use may normalize bone turnover rates, reducing the risk of osteoporosis in postmenopausal women .
Safety Profile
This compound has been shown to have a favorable safety profile:
- Endometrial Safety : Trials report that endometrial thickness remains below critical thresholds associated with malignancy, with no cases of endometrial carcinoma noted during studies .
- Breast Safety : this compound exhibits anti-estrogenic effects in breast tissues, thereby potentially lowering the risk of breast cancer compared to other hormone therapies .
Case Study 1: Improvement in Sexual Function
A clinical trial involving postmenopausal women demonstrated that after 12 weeks of this compound treatment, participants experienced a significant increase in sexual satisfaction and a decrease in symptoms related to VVA.
Case Study 2: Bone Health Preservation
In a longitudinal study, women undergoing this compound therapy showed improved bone density metrics over a year compared to control groups receiving no treatment.
Mechanism of Action
The mechanism of action of Unii-575Y7sbe69 involves its interaction with estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This modulation affects various cellular pathways, leading to its therapeutic effects in conditions like dyspareunia and osteoporosis .
Comparison with Similar Compounds
Discussion of Key Differentiators
Isomer-Specific Activity : The E-isomer of ospemifene demonstrates superior lipid-modulating effects compared to its Z-isomer, which is less studied .
Safety Profile : this compound’s lack of hepatic metabolism (vs. tamoxifen) may reduce hepatotoxicity risks .
Therapeutic Niche : While tamoxifen and raloxifene dominate oncology and osteoporosis markets, this compound’s cardiovascular benefits position it uniquely for metabolic syndrome management .
Biological Activity
E-Ospemifene, a selective estrogen receptor modulator (SERM), has gained attention for its therapeutic potential in treating conditions associated with estrogen deficiency, particularly vulvovaginal atrophy (VVA) and dyspareunia in postmenopausal women. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile through various studies and case reports.
This compound exhibits a unique profile of estrogenic and anti-estrogenic activities depending on the tissue type:
- Vaginal and Uterine Tissues : this compound acts as a partial estrogen agonist, promoting cellular maturation and mucification in the vaginal epithelium while exerting weak agonist/antagonist effects in the uterus. This dual action helps alleviate symptoms of VVA by improving vaginal health without significantly stimulating uterine tissue growth .
- Mammary Glands : In breast tissue, this compound demonstrates predominantly anti-estrogenic effects. Studies show that it does not promote cell proliferation in breast tissue, contrasting with traditional estrogens. For instance, it inhibited tumor growth in estrogen-sensitive breast cancer models .
- Bone Health : this compound exhibits estrogen-like activity on bone, preventing bone mineral density loss in ovariectomized rat models. It normalizes bone turnover rates and reduces osteoclast activity, suggesting a protective role against osteoporosis .
Clinical Efficacy
Clinical trials have established the effectiveness of this compound in treating VVA:
- Phase 3 Trials : A series of randomized controlled trials demonstrated significant improvements in vaginal health metrics among women treated with this compound compared to placebo. Key findings included:
- Case Studies : Two case studies involving postmenopausal women with severe dyspareunia reported marked improvements following treatment with this compound combined with laser therapy. Patients showed significant reductions in pain scores and improvements in vaginal elasticity and moisture after treatment .
Safety Profile
This compound is generally well tolerated, with a favorable safety profile:
- Adverse Effects : The most common side effects reported include hot flashes and vaginal discharge, which are typically mild to moderate. Serious adverse events are rare .
- Long-term Safety : Ongoing studies continue to evaluate the long-term safety of this compound, especially concerning its effects on breast tissue and potential thromboembolic risks associated with SERMs .
Comparative Biological Activity
The following table summarizes the biological activity of this compound across different tissues:
| Tissue Type | Activity Type | Effect |
|---|---|---|
| Vaginal Epithelium | Estrogen Agonist | Increases cellular maturation and mucification |
| Uterus | Partial Agonist/Antagonist | Weak stimulation; mitigates atrophic changes |
| Mammary Gland | Anti-estrogenic | Inhibits proliferation; reduces tumor growth |
| Bone | Estrogen Agonist | Prevents bone density loss; normalizes turnover |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
